molecular formula C15H12N2O4 B1670260 Deoxynyboquinone CAS No. 96748-86-6

Deoxynyboquinone

Cat. No. B1670260
CAS RN: 96748-86-6
M. Wt: 284.27 g/mol
InChI Key: KJYPAIRTXRKKHG-UHFFFAOYSA-N
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Description

Deoxynyboquinone (DNQ) is a natural product that has shown potent antitumor activity . It kills a wide spectrum of cancer cells in an NQO1-dependent manner with greater potency than β-lapachone . DNQ lethality relies on NQO1-dependent futile redox cycling that consumes oxygen and generates extensive reactive oxygen species (ROS) .


Synthesis Analysis

A modular synthesis of DNQ was developed that enabled access to the large compound quantities needed to conduct extensive mechanistic evaluations and animal experiments . The synthesis involved standard Schlenk techniques under argon .


Molecular Structure Analysis

The molecular formula of Deoxynyboquinone is C15H12N2O4 . Its average mass is 284.267 Da and its monoisotopic mass is 284.079712 Da .


Chemical Reactions Analysis

Deoxynyboquinone’s lethality relies on NQO1-dependent futile redox cycling that consumes oxygen and generates extensive reactive oxygen species (ROS) . This ROS generation is a key part of its chemical reaction with cancer cells .


Physical And Chemical Properties Analysis

Deoxynyboquinone has a density of 1.5±0.1 g/cm3, a boiling point of 591.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 71.6±0.4 cm3 .

Scientific Research Applications

Antitumor Activity and Mechanism

DNQ is a potent inducer of cancer cell death through its unique mechanism of action. It undergoes bioreduction to its semiquinone form, which is re-oxidized by molecular oxygen, forming superoxide that induces cell death. This process results in significant oxidative stress within cancer cells, leading to their demise. DNQ's ability to induce death in cancer cells in culture with low IC50 values highlights its potential as a novel anticancer agent. Unlike other antineoplastic agents that generate reactive oxygen species (ROS), DNQ is effective under both hypoxic and normoxic conditions, suggesting its utility in a wide range of tumor microenvironments (Bair, Palchaudhuri, & Hergenrother, 2010).

Selective Killing of Solid Cancers

Further research on DNQ revealed its selective killing of solid cancers with overexpressed cytosolic NAD(P)H:quinone oxidoreductase-1 (NQO1) via excessive ROS production. This specificity is due to DNQ's direct and discerning substrate specificity for NQO1, underlining its pharmacologic potency. The distinct responses of compartmentalized glutathione redox potentials to DNQ in cancer cells suggest a new evidence of its therapeutic action mechanism, offering a promising avenue for cancer treatment with minimized side effects (Kolossov et al., 2017).

NQO1-dependent Mechanism

DNQ's lethality is significantly reliant on NQO1-dependent futile redox cycling, leading to extensive ROS generation. This mechanism is crucial for inducing programmed necrosis in cancer cells, making DNQ a potent chemotherapeutic agent for a wide spectrum of solid tumors. The NQO1 and PARP1 (Poly (ADP-ribose) polymerase 1) dependency for its cytotoxic effects further emphasizes DNQ's selectivity and efficacy in targeting cancer cells with specific enzymatic profiles, offering a targeted approach to cancer therapy (Huang et al., 2012).

properties

IUPAC Name

1,4,6-trimethyl-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-6-4-8(18)16-12-10(6)14(20)11-7(2)5-9(19)17(3)13(11)15(12)21/h4-5H,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYPAIRTXRKKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxynyboquinone

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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